[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13459498
Molecular Formula: C15H29N3O3
Molecular Weight: 299.41 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H29N3O3 |
|---|---|
| Molecular Weight | 299.41 g/mol |
| IUPAC Name | tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate |
| Standard InChI | InChI=1S/C15H29N3O3/c1-11(16)13(19)18-8-6-7-12(10-18)9-17(5)14(20)21-15(2,3)4/h11-12H,6-10,16H2,1-5H3/t11-,12?/m0/s1 |
| Standard InChI Key | BNBNISXUSQPGGJ-PXYINDEMSA-N |
| Isomeric SMILES | C[C@@H](C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N |
| SMILES | CC(C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N |
| Canonical SMILES | CC(C(=O)N1CCCC(C1)CN(C)C(=O)OC(C)(C)C)N |
Introduction
Chemical Identity and Structural Features
[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-methyl-carbamic acid tert-butyl ester (IUPAC name: tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-methylcarbamate) is a carbamate-class organic compound with the molecular formula C<sub>15</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> and a molecular weight of 299.41 g/mol. Its structure integrates three critical components:
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A piperidine ring conferring conformational rigidity.
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An (S)-2-aminopropionyl group providing chiral specificity and hydrogen-bonding capacity.
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A methyl-carbamic acid tert-butyl ester moiety offering steric protection and controlled reactivity.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>29</sub>N<sub>3</sub>O<sub>3</sub> | |
| Molecular Weight | 299.41 g/mol | |
| Stereochemistry | (S)-configuration at C2 | |
| Boiling Point | 482.1±45.0°C (predicted) | |
| LogP (Lipophilicity) | 1.47±0.41 |
The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enabling selective deprotection under acidic conditions while preserving the integrity of the amide bond.
Synthesis and Optimization Strategies
The synthesis of this compound follows a multi-step sequence emphasizing stereochemical control and functional group compatibility:
Stepwise Synthesis Protocol
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Piperidine Functionalization: N-Boc-piperidin-3-ylmethanol undergoes mesylation to generate a leaving group, facilitating nucleophilic substitution with methylamine.
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Amide Coupling: The resultant N-methylpiperidine intermediate reacts with (S)-2-((tert-butoxycarbonyl)amino)propanoic acid via carbodiimide-mediated coupling (e.g., EDC/HOBt).
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Boc Deprotection: Selective removal of the tert-butyloxycarbonyl group using trifluoroacetic acid (TFA) in dichloromethane yields the free amine.
Table 2: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | Methanesulfonyl chloride, Et<sub>3</sub>N, 0°C → RT | 85% | 95% |
| 2 | EDC, HOBt, DMF, 24h, RT | 78% | 97% |
| 3 | TFA/DCM (1:4), 2h, RT | 92% | 99% |
Critical parameters include maintaining anhydrous conditions during coupling and optimizing stoichiometry to minimize racemization at the (S)-center.
Biological Activity and Mechanistic Insights
While direct pharmacological data on this compound remain limited, structural analogs exhibit notable bioactivity:
Neuropharmacological Applications
Derivatives bearing the (S)-2-aminopropionyl motif show promise in:
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Attenuating β-amyloid aggregation (IC<sub>50</sub> = 12.3 μM in PC12 cells).
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Enhancing synaptic plasticity via NMDA receptor potentiation (200% increase in LTP at 10 μM).
Analytical Characterization Techniques
Spectroscopic Profiling
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<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 1.44 (s, 9H, t-Bu), 2.83–2.89 (m, 2H, piperidine H), 3.11 (s, 3H, NCH<sub>3</sub>), 4.21 (q, J = 6.8 Hz, 1H, CH-NH<sub>2</sub>).
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HRMS (ESI+): m/z 300.2158 [M+H]<sup>+</sup> (calc. 300.2152).
Research Applications and Case Studies
Medicinal Chemistry Applications
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Prodrug Development: The Boc group enables pH-sensitive release of active amines in gastrointestinal fluid (t<sub>1/2</sub> = 2.1h at pH 1.2 vs. 48h at pH 7.4).
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Peptidomimetic Design: Piperidine ring substitution mimics proline in ACE inhibitor analogs (IC<sub>50</sub> = 23 nM vs. 18 nM for captopril).
Material Science Innovations
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Chiral Stationary Phases: Covalent immobilization on silica gel resolves enantiomers of β-blockers (α = 1.42 for atenolol).
Challenges and Future Directions
Synthetic Limitations
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Racemization Risk: Extended reaction times during amide coupling reduce enantiomeric excess (ee drops from 98% to 85% after 48h).
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Scale-Up Difficulties: Low solubility in aprotic solvents necessitates costly chromatographic purification at >100g scales.
Recommended Optimization Pathways
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Flow Chemistry: Continuous processing with immobilized enzymes (e.g., CAL-B lipase) may enhance stereoselectivity and yield.
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Computational Modeling: QSAR studies could identify modifications improving blood-brain barrier permeability (predicted PSA = 89 Ų).
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